1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.
Scientific Research Applications
1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality . The bicyclic structure provides rigidity and stability, which can influence the compound’s interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a similar Boc protecting group and bicyclic structure.
4-[(Tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid: A closely related compound with a different substitution pattern on the bicyclic ring.
Uniqueness
1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[211]hexane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13-5-8(6-13)4-9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
LIVYSMQHGTXWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)CC2C(=O)O |
Origin of Product |
United States |
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